molecular formula C16H11ClO2 B13691378 2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione

2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13691378
M. Wt: 270.71 g/mol
InChI Key: HJOJHYQFRFZAGK-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 3-chloro-4-methylbenzaldehyde with indene-1,3-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, which facilitates the condensation reaction. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-methylphenyl)-1H-indene-1,3(2H)-dione
  • 2-(3-Chloro-4-methylphenyl)-1H-indene-2,3(2H)-dione
  • 2-(3-Chloro-4-methylphenyl)-1H-indene-1,2(2H)-dione

Uniqueness

2-(3-Chloro-4-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern on the phenyl ring and the indene-1,3-dione structure. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11ClO2

Molecular Weight

270.71 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)indene-1,3-dione

InChI

InChI=1S/C16H11ClO2/c1-9-6-7-10(8-13(9)17)14-15(18)11-4-2-3-5-12(11)16(14)19/h2-8,14H,1H3

InChI Key

HJOJHYQFRFZAGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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